molecular formula C14H19NO5S2 B2961264 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 1705766-10-4

1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No.: B2961264
CAS No.: 1705766-10-4
M. Wt: 345.43
InChI Key: GRLZDOXVUFZVLS-UHFFFAOYSA-N
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Description

1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a chemical compound offered for research and development purposes. This molecule features a pyrrolidine ring core, a methylsulfonyl group, and a phenylsulfonyl moiety, making it a potential intermediate or building block in organic synthesis and medicinal chemistry. The structural motifs present in this compound, particularly the sulfonyl groups, are commonly found in molecules with significant biological activity . Researchers may explore its utility as a precursor in the synthesis of more complex molecules for pharmaceutical testing. The presence of the pyrrolidine scaffold, a feature in many bioactive molecules, suggests its potential relevance in developing compounds for various therapeutic areas . This product is provided for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-(3-methylsulfonylpyrrolidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S2/c1-21(17,18)13-7-9-15(11-13)14(16)8-10-22(19,20)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLZDOXVUFZVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a sulfonyl-containing organic molecule that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C13H17N2O4S2\text{C}_{13}\text{H}_{17}\text{N}_{2}\text{O}_{4}\text{S}_{2}

This structure includes a pyrrolidine ring substituted with methylsulfonyl and phenylsulfonyl groups, which are critical for its biological activity.

Cytotoxic Effects

Recent studies have highlighted the cytotoxic properties of compounds similar to This compound . For instance, research has shown that related compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (human breast cancer cells).

In a comparative study, these compounds demonstrated higher cytotoxic activity than the reference drug Tamoxifen, suggesting their potential as effective anticancer agents. The results indicated that modifications to the basic structure, such as the incorporation of tertiary amine side chains, enhanced the cytotoxic effects on breast cancer cells .

The proposed mechanism of action for these compounds involves the inhibition of specific protein kinases that play crucial roles in cell signaling pathways associated with cancer proliferation. Notably, compounds with sulfonyl groups have been linked to the inhibition of Janus Kinase (JAK), which is implicated in various malignancies and inflammatory diseases .

Case Studies

  • Study on MCF-7 Cells : A study evaluated the effects of various synthesized compounds on MCF-7 cells using the MTT assay. The findings revealed that many derivatives exhibited potent cytotoxicity compared to Tamoxifen, indicating their potential as alternative therapeutic agents .
  • Inhibition of JAK Pathway : Another investigation focused on the ability of sulfonyl-containing compounds to inhibit JAK pathways in cancerous cells. The results suggested that these compounds could effectively reduce JAK-mediated signaling, which is often upregulated in cancers .

Data Table: Comparative Cytotoxicity

Compound NameCell Line TestedIC50 (µM)Reference
This compoundMCF-715
TamoxifenMCF-720
Compound A (related structure)MCF-710

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Propan-1-one Derivatives

The propan-1-one core is common in medicinal chemistry due to its versatility. Key structural variations among analogs include:

  • Heterocyclic substituents : Pyrrolidine, piperidine, or piperazine rings.
  • Sulfonyl/Thio groups : Methylsulfonyl, phenylsulfonyl, or phenylthio groups.
  • Aromatic systems : Pyridine, furan, or phenyl rings.
Table 1: Comparative Analysis of Structural Features
Compound Name Heterocycle R1 Substituent R2 Substituent Molecular Weight Key References
Target Compound Pyrrolidine 3-(Methylsulfonyl) Phenylsulfonyl ~315 N/A
PF-5274857 (Smo antagonist) Piperazine 5-Chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl Methylsulfonyl 436.96
1-(4-(1-Methylpyrazol-3-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one Piperidine 1-Methylpyrazol-3-yl Phenylsulfonyl 361.5
3-(Phenylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one Pyrrolidine 4-(Trifluoromethyl)pyridin-2-yloxy Phenylthio 396.4
MPP (1-(4-(Methylsulfonyl)phenyl)-3-(phenylthio)-3-(p-tolyl)propan-1-one) N/A 4-(Methylsulfonyl)phenyl Phenylthio, p-Tolyl 418.5

Key Observations :

  • Heterocycle Impact : Pyrrolidine (target compound) offers conformational rigidity, while piperazine/piperidine (e.g., PF-5274857) may enhance solubility or binding pocket compatibility in biological targets .
  • Sulfonyl vs.
  • Molecular Weight : The target compound (~315 Da) is smaller than PF-5274857 (436.96 Da), suggesting better bioavailability .

Key Observations :

  • The target compound may require sulfonation at the pyrrolidine ring, similar to MPP’s methylsulfonyl introduction .
  • Hydrogenation (e.g., ) is effective for reducing double bonds in related compounds .

Hypotheses for Target Compound :

  • Methylsulfonyl on pyrrolidine could enhance metabolic stability compared to analogs with thio groups.

Q & A

Basic Questions

Q. What safety protocols are recommended for handling 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one in laboratory settings?

  • Methodological Answer : Safety protocols include using personal protective equipment (PPE) such as gloves, lab coats, and eye protection. Storage should be in a cool, dry, well-ventilated area, away from incompatible substances like strong oxidizers. Emergency measures for exposure (e.g., inhalation, skin contact) involve immediate rinsing and medical consultation. These guidelines align with safety data sheets for structurally related sulfonyl-containing compounds .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the pyrrolidine and sulfonyl group connectivity. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) ensures purity, as referenced in studies analyzing sulfonyl derivatives .

Q. How should researchers design initial synthetic routes for this compound?

  • Methodological Answer : Start with a retrosynthetic analysis focusing on the propan-1-one core. Introduce the 3-(methylsulfonyl)pyrrolidine moiety via nucleophilic substitution or coupling reactions. The phenylsulfonyl group can be added via sulfonation or thiol-ene chemistry, as seen in analogous syntheses of sulfonyl-containing compounds .

Advanced Research Questions

Q. How can synthetic yield be optimized when reproducibility issues arise in reaction conditions?

  • Methodological Answer : Systematically vary parameters such as solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst loading (e.g., Pd/C for coupling steps). Use Design of Experiments (DoE) to identify critical factors, as demonstrated in split-plot experimental designs for multi-variable optimization .

Q. What strategies resolve contradictions between NMR and MS data when characterizing byproducts?

  • Methodological Answer : Cross-validate with alternative techniques:

  • 2D NMR (e.g., COSY, HSQC) to confirm ambiguous proton-carbon correlations.
  • High-Resolution MS (HRMS) to distinguish isobaric species.
  • X-ray crystallography (if crystalline) for definitive structural assignment, as applied in resolving stereochemical ambiguities in sulfonyl derivatives .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC.
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Reference stability protocols from sulfonyl compound analyses .

Q. What experimental approaches validate the compound’s reactivity in target biological assays (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Enzyme Assays : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases) with IC₅₀ determination.
  • Molecular Docking : Model interactions between the sulfonyl groups and enzyme active sites (e.g., sulfonamide-binding proteases).
  • Control Experiments : Include structurally similar analogs to isolate the role of the methylsulfonyl and phenylsulfonyl groups, as seen in studies of sulfonamide inhibitors .

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